An In-Depth Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH: A Novel Linker for Antibody-Drug Conjugates
An In-Depth Technical Guide to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH: A Novel Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a sophisticated, cleavable linker designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This linker incorporates a maleimido-caproyl (MC) group for antibody conjugation, a cathepsin-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence, and a unique cyclopropane-containing self-immolative spacer. This design facilitates the stable attachment of potent cytotoxic payloads to a monoclonal antibody and ensures their specific release within the tumor microenvironment. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, conjugation protocols, and its role in the mechanism of action of ADCs targeting the HER2 pathway.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is an advanced linker system designed for optimal performance in ADC development. Its key features include:
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Maleimide (B117702) Group (MC): Enables covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
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GGFG Tetrapeptide: A substrate for lysosomal proteases, particularly cathepsins, which are overexpressed in the tumor microenvironment. This ensures targeted cleavage and payload release.[1]
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Cyclopropane-Containing Spacer: This novel spacer is designed to facilitate efficient release of the cytotoxic drug following peptide cleavage.
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Carboxylic Acid Terminus: Provides a reactive handle for the attachment of hydroxyl- or amine-containing cytotoxic payloads.
This guide will delve into the technical aspects of this linker, providing researchers with the necessary information for its potential application in ADC research and development.
Physicochemical Properties
While specific experimental data for this exact linker is not publicly available, its properties can be inferred from its constituent parts.
| Property | Value (Estimated) |
| Molecular Formula | C31H40N6O10 |
| Molecular Weight | 656.68 g/mol |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely limited. |
| Stability | The maleimide group is reactive towards thiols. The peptide bond is stable in circulation but cleavable by specific proteases. |
| Purity | For research use, typically >95% as determined by HPLC. |
Quantitative Data: In Vitro Cytotoxicity of a Structurally Similar ADC
While specific in vitro cytotoxicity data for an ADC utilizing the precise MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker is not available in the public domain, data from a study on a novel camptothecin-based ADC with a clinically validated MC-GGFG-based linker provides valuable insight into its potential efficacy.[2] The following table summarizes the IC50 values of Trastuzumab conjugated to different camptothecin (B557342) derivatives via an MC-GGFG linker, evaluated against various HER2-expressing cancer cell lines.
| Cell Line | ADC Construct (Trastuzumab-MC-GGFG-Payload) | IC50 (nM) |
| SHP-77 | 7300-LP3004 | 39.74[3] |
| SHP-77 | 7300-LP2004 | 32.17[3] |
| SHP-77 | 7300-LP1003 | 186.6[3] |
| SHP-77 | 7300-Deruxtecan (T-DXd) | 124.5[3] |
Note: The payloads in the above constructs are camptothecin derivatives, and the exact linker structure may have minor variations from the topic compound. This data is presented to provide a reasonable expectation of the potency of ADCs constructed with GGFG-based linkers.
Experimental Protocols
Proposed Synthesis of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH
The synthesis of this complex linker is a multi-step process. The following is a proposed synthetic workflow based on established methodologies in peptide and linker synthesis.
Workflow for Linker Synthesis
Caption: Proposed workflow for the synthesis of the linker.
4.1.1. Solid-Phase Peptide Synthesis (SPPS) of GGFG Tetrapeptide
This protocol is based on the widely used Fmoc/tBu strategy.[4]
Materials:
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Fmoc-Gly-OH, Fmoc-Phe-OH
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Rink Amide resin
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Coupling reagents (e.g., HBTU, HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Piperidine (B6355638) solution (20% in DMF)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
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First Amino Acid Coupling:
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Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
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Wash the resin thoroughly with DMF and DCM.
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Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.
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Add the activated amino acid solution to the resin and shake for 2 hours.
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Wash the resin.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH sequentially.
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Cleavage: Once the tetrapeptide is assembled, wash the resin with DCM and dry. Cleave the peptide from the resin using the TFA cleavage cocktail for 2-3 hours.
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Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude GGFG peptide by reverse-phase HPLC.
4.1.2. Synthesis of the Cyclopropane Moiety and Final Linker Assembly
The synthesis of the cyclopropane-containing spacer and its conjugation to the peptide and maleimide group would involve specialized organic synthesis techniques. A plausible route would involve the synthesis of an aminomethoxymethyl cyclopropane carboxylic acid derivative, which is then coupled to the N-terminus of the GGFG peptide. The final step would be the coupling of maleimido-caproic acid to the N-terminus of the GGFG-spacer construct. Each step would require purification by chromatography.
Antibody-Drug Conjugation Protocol
This protocol describes the conjugation of the linker-payload to a monoclonal antibody, such as Trastuzumab, via maleimide-thiol chemistry.[][6][7]
Workflow for ADC Conjugation
Caption: General workflow for antibody-drug conjugation.
Materials:
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Monoclonal antibody (e.g., Trastuzumab)
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MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH linker coupled to a cytotoxic payload
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Tris(2-carboxyethyl)phosphine (TCEP)
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Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)
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Quenching reagent (e.g., N-acetylcysteine)
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Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)
Procedure:
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Antibody Reduction:
-
Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
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Add a 10-20 fold molar excess of TCEP to the antibody solution.
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Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
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Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Dissolve the linker-payload in an organic solvent like DMSO.
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Add the linker-payload solution to the reduced antibody at a molar excess (typically 1.5-2 fold over available thiol groups).
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Ensure the final concentration of the organic solvent is below 10%.
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Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
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Purification: Purify the ADC using HIC to separate unconjugated antibody, free drug, and ADCs with different drug-to-antibody ratios (DARs).
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Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.
Mechanism of Action and Signaling Pathway
When conjugated to an antibody like Trastuzumab and a cytotoxic payload such as a camptothecin derivative, the resulting ADC targets cancer cells overexpressing the HER2 receptor.
Signaling Pathway of a Trastuzumab-Based ADC
Caption: Mechanism of action of a Trastuzumab-based ADC.
Description of the Pathway:
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Binding: The Trastuzumab component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.[8]
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Internalization: The ADC-HER2 complex is internalized by the cell through endocytosis, forming an endosome.[9]
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Lysosomal Trafficking: The endosome fuses with a lysosome.
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Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, cathepsins cleave the GGFG tetrapeptide linker.[1]
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Payload Release: Following peptide cleavage, the cyclopropane-containing spacer facilitates the release of the active cytotoxic payload.
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Cytotoxic Effect: If the payload is a camptothecin derivative, it will inhibit topoisomerase I, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[9]
In addition to delivering the cytotoxic payload, the Trastuzumab antibody itself can exert anti-tumor effects by inhibiting HER2-mediated signaling pathways (like the PI3K/AKT and MAPK pathways) and by inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[8][10][11][12]
Conclusion
MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH represents a highly promising linker for the development of advanced Antibody-Drug Conjugates. Its design incorporates features for enhanced stability in circulation and specific, efficient payload release within the target tumor cells. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the potential of this linker in creating novel, potent, and targeted cancer therapeutics. Further investigation into the precise synthesis and in vivo performance of ADCs utilizing this specific linker is warranted to fully elucidate its therapeutic potential.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Trastuzumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Enhances Natural Killer Cell Cytotoxicity in HER2-Overexpressing Ovarian Cancer [mdpi.com]
- 12. Trastuzumab mediates antibody-dependent cell-mediated cytotoxicity and phagocytosis to the same extent in both adjuvant and metastatic HER2/neu breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
